Benzyl ethyl sulfide
Overview
Description
Benzyl ethyl sulfide is an organic compound that belongs to the class of sulfides It consists of a benzyl group (a benzene ring attached to a methylene group) and an ethyl group connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with potassium thioacetate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot thiol-free method. This method involves the use of benzyl bromides and potassium thioacetate in the presence of Oxone®, a green oxidizing agent. This approach is efficient, environmentally friendly, and compatible with various functional groups .
Chemical Reactions Analysis
Types of Reactions: Benzyl ethyl sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its corresponding thiol or other reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Oxone®.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: Benzyl ethyl sulfoxide, benzyl ethyl sulfone.
Reduction: Benzyl thiol, ethyl thiol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in studying biological systems and interactions involving sulfur-containing compounds.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of benzyl ethyl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophilic centers, facilitating nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate biological pathways and chemical processes, making this compound a versatile compound in research and industrial applications .
Comparison with Similar Compounds
Benzyl methyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
Benzyl phenyl sulfide: Contains a phenyl group instead of an ethyl group.
Ethyl phenyl sulfide: Contains an ethyl group and a phenyl group connected by a sulfur atom.
Uniqueness: Benzyl ethyl sulfide is unique due to its specific combination of a benzyl group and an ethyl group connected by a sulfur atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry .
Properties
IUPAC Name |
ethylsulfanylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIOEZEVLVLLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211673 | |
Record name | alpha-(Ethylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-62-3 | |
Record name | [(Ethylthio)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6263-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Ethylthio)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl ethyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-(Ethylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(ethylthio)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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